molecular formula C11H16O3 B8512199 2,5-Dimethoxy-3,4,6-trimethylphenol

2,5-Dimethoxy-3,4,6-trimethylphenol

Cat. No.: B8512199
M. Wt: 196.24 g/mol
InChI Key: MYSRFGPZGGLNDD-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,4,6-trimethylphenol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

2,5-Dimethoxy-3,4,6-trimethylphenol, also known as a derivative of trimethylphenol, has garnered attention for its diverse applications in scientific research and industry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C13H18O3
  • Molecular Weight : 222.28 g/mol

Synthesis of Fine Chemicals

This compound serves as an important intermediate in the synthesis of various fine chemicals. It is particularly useful in producing phenolic compounds that are precursors to pharmaceuticals and agrochemicals.

Case Study: Synthesis of Vitamin E

One notable application is in the synthesis of Vitamin E (tocopherols), where this compound acts as a precursor. The methylation and functionalization processes involving this compound have been documented to enhance the yield of Vitamin E derivatives significantly .

Polymer Production

This compound is also utilized in the production of polymer materials. It can act as a comonomer in the modification of polyphenylene oxide resins, enhancing their thermal stability and mechanical properties.

Data Summary Table: Polymer Applications

Polymer TypeRole of this compoundBenefits
Polyphenylene OxideComonomerImproved thermal stability
Epoxy ResinsAdditiveEnhanced adhesion properties

Agricultural Chemicals

The compound has potential applications in the formulation of herbicides and pesticides. Its structural features allow it to interact effectively with plant biochemistry.

Case Study: Herbicide Formulation

Research indicates that formulations containing this compound exhibit enhanced efficacy against specific weed species. Its role in modifying the bioavailability of active ingredients has been highlighted in several studies .

Antioxidant Activity

Recent studies have shown that this compound possesses antioxidant properties. This makes it a candidate for use in food preservation and cosmetics.

Experimental Evidence

In vitro assays demonstrated that this compound can scavenge free radicals effectively, suggesting its potential application in formulations aimed at reducing oxidative stress .

Chemical Reactions Analysis

Oxidation Reactions

Phenolic derivatives with electron-donating groups (e.g., methyl, methoxy) are susceptible to oxidation. For example:

  • Fe(III)-mediated oxidation : 2,4,6-Trimethylphenol (TMP) undergoes oxidation in the presence of Fe(III) aquacomplexes to form hydroxylated and aldehyde derivatives (e.g., 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde) via a redox mechanism involving Fe(III)/Fe(II) cycling .

  • Singlet oxygen oxidation : 2,4,6-Trimethylphenol reacts rapidly with singlet oxygen (1O2^1\text{O}_2) in aqueous solutions, forming oxidized products through radical intermediates .

Hypothesis for 2,5-dimethoxy-3,4,6-trimethylphenol :

  • The hydroxymethyl group (-CH2_2OH) in its structure could undergo further oxidation to a carboxylic acid (-COOH) or ketone (-C=O) under strong oxidizing conditions.

  • Methoxy groups may stabilize intermediates, directing oxidation to specific positions (e.g., para to methoxy groups).

Electrophilic Substitution

Phenolic compounds with multiple substituents exhibit regioselectivity in electrophilic reactions. For instance:

  • Trifluoromethylthiolation : 2,6-Dimethoxyphenol undergoes selective 3-SCF3_3 substitution under acid-promoted conditions .

  • Methylation : Vapor-phase methylation of phenols with methanol over MgO catalysts produces trimethyl derivatives at high temperatures (400–500°C) .

Hypothesis for this compound :

  • Methoxy groups at positions 2 and 5 would direct electrophiles (e.g., NO2+_2^+, SO3_3H+^+) to the remaining unsubstituted positions (likely position 1 or 4) due to their strong ortho/para-directing effects.

  • Steric hindrance from methyl groups at positions 3, 4, and 6 may limit reactivity at these sites.

Acid/Base-Mediated Reactions

  • Demethylation : Methoxy groups in phenolic compounds can undergo acid-catalyzed demethylation to form hydroxyl groups. For example, 2,5-dimethoxy-3,4,6-trimethylphenylmethanol might lose methoxy groups under strong acidic conditions, yielding polyhydroxy derivatives.

  • Ether cleavage : The hydroxymethyl group (-CH2_2OH) could participate in nucleophilic substitution or elimination reactions in acidic/basic media.

Enzymatic Reactions

Chloroperoxidase (CPO)-catalyzed reactions with phenolic substrates like 2,4,6-trimethylphenol involve chloride-dependent peroxidation pathways . Similar enzymatic oxidation could occur for this compound, particularly at the hydroxymethyl moiety.

Key Challenges and Research Gaps

  • No direct studies on this compound’s reactivity were identified in the provided sources.

  • Predictions rely on analogous systems (e.g., TMP, dimethoxyphenols), which may not fully account for steric/electronic effects of its unique substitution pattern.

Experimental validation is required to confirm these hypotheses, particularly focusing on:

  • Oxidation pathways (e.g., with Fe(III), singlet oxygen).

  • Regioselectivity in electrophilic substitution.

  • Stability under acidic/basic conditions.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2,5-dimethoxy-3,4,6-trimethylphenol

InChI

InChI=1S/C11H16O3/c1-6-7(2)11(14-5)9(12)8(3)10(6)13-4/h12H,1-5H3

InChI Key

MYSRFGPZGGLNDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9.4 g of m-chloroperbenzoic acid (70% purity) in 100 ml of methylene chloride was added dropwise, whilst ice-cooling, to a solution of 4.6 g of 1,4-dimethoxy-2,3,5-trimethylbenzene in 20 ml of methylene chloride, and the resulting mixture was stirred at the same temperature for 30 minutes and then at room temperature for 5 hours. At the end of this time, the reaction mixture was washed with a 5% w/v aqueous solution of sodium hydrogensulfite, with a 5% w/v aqueous solution of sodium hydrogencarbonate and with water, in that order, after which it was dried over anhydrous sodium sulfate. The solvent was then removed from the reaction mixture by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel, using benzene and a 50:1 by volume mixture of benzene and ethyl acetate as the eluents, to give 1.3 g of the title compound.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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